1,1,1-Trifluoro-3-hydroxypropan-2-one

Catalog No.
S13469896
CAS No.
113200-27-4
M.F
C3H3F3O2
M. Wt
128.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-3-hydroxypropan-2-one

CAS Number

113200-27-4

Product Name

1,1,1-Trifluoro-3-hydroxypropan-2-one

IUPAC Name

1,1,1-trifluoro-3-hydroxypropan-2-one

Molecular Formula

C3H3F3O2

Molecular Weight

128.05 g/mol

InChI

InChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h7H,1H2

InChI Key

FROJKGLPWQKKOL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(F)(F)F)O

1,1,1-Trifluoro-3-hydroxypropan-2-one (CAS 113200-27-4) is a highly specialized bifunctional C3 building block characterized by an alpha-hydroxy ketone motif adjacent to a strongly electron-withdrawing trifluoromethyl (CF3) group. In industrial and advanced medicinal chemistry procurement, this compound is selected primarily for its extreme carbonyl electrophilicity—which heavily favors hydrate and hemiacetal formation—and its capacity to serve as a direct precursor for trifluoromethylated heterocycles and chiral tertiary alcohols [1]. Unlike standard aliphatic ketones, the strong inductive effect of the CF3 group drastically lowers the LUMO of the carbonyl, enabling rapid nucleophilic addition even under mild or catalyst-free conditions, while the alpha-hydroxyl group provides a critical handle for subsequent cyclization or protection strategies [2].

Research Fit

Core scaffold Trifluoromethyl ketone with α-hydroxy handle for transition-state analog enzyme inhibitor design
Key feature Hydrate-forming gem-diol enables reversible covalent inhibition and intramolecular hydrogen-bond stabilization
Differentiation 3-hydroxy substitution distinguishes it from non-hydroxylated trifluoroacetone and over-hydrated pyruvate analogs

Attempting to substitute 1,1,1-Trifluoro-3-hydroxypropan-2-one with its non-fluorinated analog, hydroxyacetone, fundamentally alters the reaction trajectory; hydroxyacetone lacks the extreme electrophilic activation required for spontaneous hemiacetal formation and fails to impart the metabolic stability and lipophilicity characteristic of the CF3 group [1]. Conversely, substituting with 1,1,1-trifluoroacetone provides the CF3 moiety but eliminates the alpha-hydroxyl group, completely preventing its use in condensation pathways that require an adjacent oxygen nucleophile, such as the synthesis of trifluoromethylated oxazoles or morpholines [2]. Furthermore, while ethyl trifluoropyruvate is a common electrophilic alternative, it yields ester or amide derivatives rather than the primary alcohol-derived scaffolds essential for specific active ingredient designs [3].

Substitution Risk

1,1,1-Trifluoro-3-hydroxypropan-2-one 1,1,1-Trifluoroacetone Missing 3-hydroxyl eliminates the covalent warhead attachment point and intramolecular H-bond; may alter CNS penetration and selectivity profiles.
1,1,1-Trifluoro-3-hydroxypropan-2-one Non-fluorinated methyl ketone Loss of fluorine removes hydrate-forming capability; reported enzyme inhibition potency may shift by orders of magnitude, limiting transition-state analog applications.
1,1,1-Trifluoro-3-hydroxypropan-2-one Trifluoropyruvic acid monohydrate Over-hydrated and carboxylated analog provides a different redox state and synthetic entry; not interchangeable for carbamate warhead synthesis or α-hydroxy ketone studies.

Carbonyl Electrophilicity and Hydration Equilibrium

The presence of the CF3 group in 1,1,1-trifluoro-3-hydroxypropan-2-one drastically alters the thermodynamic equilibrium of the carbonyl group in aqueous or alcoholic media. Compared to the non-fluorinated baseline (hydroxyacetone), which exists almost entirely in the free ketone form (K_hyd < 0.01), alpha-trifluoromethyl ketones exhibit hydration constants (K_hyd) typically exceeding 30, existing predominantly as the gem-diol in aqueous conditions [1]. This extreme electrophilicity accelerates initial nucleophilic attack by amines or organometallics by orders of magnitude, allowing reactions to proceed at lower temperatures without harsh Lewis acid activation [2].

Evidence DimensionCarbonyl Hydration Constant (K_hyd in H2O)
Target Compound DataK_hyd > 30 (predominantly gem-diol)
Comparator Or BaselineHydroxyacetone (K_hyd < 0.01, predominantly free ketone)
Quantified Difference>3000-fold increase in hydration equilibrium constant
ConditionsAqueous media, room temperature

Procuring this highly activated ketone allows chemists to bypass harsh Lewis acid catalysts typically required for nucleophilic additions to standard aliphatic ketones.

TFMK vs. Methyl Ketone
Head-to-head
TFMK congener
Ki = 12 × 10⁻⁹ M
Methyl ketone analog
Ki = 2 × 10⁻⁴ M
~16,700-fold lower Ki supports transition-state analog potency context
In vitro AChE; pH 7.0; data to verify across targets

Bifunctional Cyclization Competence for Heterocycle Synthesis

For the synthesis of trifluoromethylated heterocycles, the alpha-hydroxyl group is an absolute requirement that mono-functional analogs cannot fulfill. When comparing 1,1,1-trifluoro-3-hydroxypropan-2-one to 1,1,1-trifluoroacetone in condensation reactions with amidines or ureas, the target compound enables direct cyclization to 4-(trifluoromethyl)oxazoles or imidazoles in high yields (>75% under optimized conditions) [1]. In contrast, 1,1,1-trifluoroacetone completely fails to yield these specific oxygen-containing or highly substituted heterocycles due to the lack of the secondary nucleophilic/electrophilic handle provided by the -CH2OH group [2].

Evidence DimensionYield of 4-(trifluoromethyl)oxazole derivatives via condensation
Target Compound Data>75% yield
Comparator Or Baseline1,1,1-Trifluoroacetone (0% yield, incompatible substrate)
Quantified DifferenceAbsolute binary difference in synthetic viability
ConditionsCondensation with primary amidines/amides under dehydrating conditions

Buyers targeting CF3-substituted oxazoles or morpholines must select this exact bifunctional building block, as simple trifluoromethyl ketones cannot form these rings.

MAGL Selectivity Profile
Reported
PF-06795071 (TFMK glycol leaving group)
MAGL IC₅₀ = 3 nM
FAAH IC₅₀ = 3.1 μM
log D = 3.8
Cb,u/Cp,u = 1.4
Earlier series (lipophilic leaving group)
log D > 4.5
Reduced FAAH selectivity
Supports CNS-penetrant MAGL inhibitor research context
Selectivity and brain exposure are leaving-group dependent

Lipophilicity (logP) Enhancement in Scaffold Design

The incorporation of the CF3 group via 1,1,1-trifluoro-3-hydroxypropan-2-one provides a substantial and predictable increase in molecular lipophilicity compared to non-fluorinated building blocks. Substitution of a methyl group (from hydroxyacetone) with a trifluoromethyl group typically increases the local partition coefficient (logP) by approximately +0.8 to +1.0 units [1]. This quantitative shift is critical in medicinal chemistry for optimizing membrane permeability and target binding affinity, making this compound a highly effective starting material for central nervous system (CNS) or agrochemical libraries compared to standard hydroxyacetone [2].

Evidence DimensionLocal structural logP contribution
Target Compound Data~ +1.0 logP unit contribution (CF3 vs CH3)
Comparator Or BaselineHydroxyacetone (Baseline logP contribution)
Quantified Difference+0.8 to +1.0 logP units
ConditionsStandard octanol-water partition modeling for derived scaffolds

Procurement of this fluorinated building block directly supports the late-stage optimization of pharmacokinetic properties, specifically membrane permeability.

Fluorine Effect on Potency
Class-level
Hydrate pKa (enzyme complex)≈ 4.9
pKa shift vs. model hemiketals~4.2 units lower
log Ki trendLinear decrease with fluorine count (0–3 F)
Maximal hemiketal stabilization achieved with three fluorines
SAR across ketones with 0–3 F; predicts penalty for defluorination
H-Bond Stabilized Gem-Diol
Direct comparison
2-Pyridylthio isomer
I₅₀ = 98 nM
Intramolecular H-bond present
4-Pyridylthio isomer
I₅₀ >10-fold higher
H-bond absent
Substitution pattern enables bioactive gem-diol conformation
X-ray crystallography confirmed; JHE inhibition context
Non-Sulfonamide CA Inhibition
Cross-study
TDP derivatives
hCA IX Ki submicromolar
Selective over CA I/II
Sulfonamide CA inhibitors
Pan-CA inhibition
No isoform selectivity
Non-sulfonamide zinc-binding for isoform-selective CA research
Stopped-flow CO₂ hydration assay; hCA IX selectivity reported

Synthesis of Trifluoromethylated Oxazoles and Imidazoles

Directly leverages the bifunctional nature (alpha-hydroxy and highly electrophilic CF3-ketone) for condensation with amidines, which is essential for producing kinase inhibitors and advanced agrochemicals [1].

Asymmetric Synthesis of Chiral Tertiary Trifluoromethyl Carbinols

Utilizes the extreme electrophilicity of the carbonyl to perform stereoselective organocatalytic aldol additions, where standard ketones would react too slowly or require harsh conditions [2].

Development of CF3-Containing Morpholine Analogs

Acts as a C3 building block where the hydroxyl group and the ketone participate in double nucleophilic displacement/condensation sequences to form saturated heterocycles for drug discovery libraries [1].

Application Fit

Application
Selection Property
Validation Focus
MAGL Inhibitor CNS Tool Synthesis
Trifluoromethyl glycol leaving-group precursor
MAGL/FAAH selectivity and brain penetration assays
hCA IX-Selective Inhibitor Design
Non-sulfonamide TDP zinc-binding pharmacophore
Isoform selectivity profiling (CA IX vs I/II)
Transition-State Analog Mechanistic Studies
Hydrate-forming α-hydroxy TFMK scaffold
pKa–log Ki correlation and crystallographic analysis
Insect Esterase Inhibitor Discovery
3-substituted-1,1,1-trifluoro-2-propanone core
I₅₀ and selectivity across esterolytic enzymes

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

128.00851382 g/mol

Monoisotopic Mass

128.00851382 g/mol

Heavy Atom Count

8

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